molecular formula C9H9FO2 B1207097 3-Fluoro-1-(4-hydroxyphenyl)-1-propanone CAS No. 451-44-5

3-Fluoro-1-(4-hydroxyphenyl)-1-propanone

Cat. No.: B1207097
CAS No.: 451-44-5
M. Wt: 168.16 g/mol
InChI Key: LDIFLNKCBMJTKX-UHFFFAOYSA-N
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Description

3-Fluoro-1-(4-hydroxyphenyl)-1-propanone (CAS: Not explicitly provided; PubChem data referenced in ) is a fluorinated aromatic ketone characterized by a propanone backbone substituted with a fluorine atom at the 3-position and a 4-hydroxyphenyl group at the 1-position.

Properties

CAS No.

451-44-5

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

3-fluoro-1-(4-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H9FO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2

InChI Key

LDIFLNKCBMJTKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCF)O

Canonical SMILES

C1=CC(=CC=C1C(=O)CCF)O

Other CAS No.

451-44-5

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 3-Fluoro-1-(4-hydroxyphenyl)-1-propanone. The presence of the hydroxyl group and the fluorine substitution enhances its efficacy against various microorganisms.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.125 mg/mL
Escherichia coli0.250 mg/mL
Candida albicans0.200 mg/mL

The compound exhibited significant inhibitory effects against the tested bacterial strains, indicating effective concentrations for antimicrobial action.

Anticancer Activity

Research has indicated that derivatives of β-diketones, including this compound, possess anticancer properties. In vitro studies have shown promising results in reducing cell viability in cancer cells.

Case Study: Anticancer Effects in Breast Cancer Cells

In studies involving MCF-7 breast cancer cells:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM.
  • Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis induction.

These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting cancer cell survival pathways through mechanisms such as reactive oxygen species generation and inhibition of enzymatic pathways.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound, particularly in models related to Alzheimer's disease. The compound has been shown to exhibit:

  • Neuroprotective Effects : It protects against toxicity induced by okadaic acid in human neuroblastoma cell lines (SH-SY5Y).
  • Cellular Viability Restoration : In primary cultures of rat cortical neurons, it restored cellular viability after exposure to amyloid peptide Aβ1-42.

These properties highlight its potential role in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanone Backbone

Table 1: Substituent Comparison of Selected Propanone Derivatives
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
3-Fluoro-1-(4-hydroxyphenyl)-1-propanone F (C3), 4-hydroxyphenyl (C1) C9H9FO2 168.17 Potential antioxidant activity
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one Cl (C4), enone structure C15H11ClO2 258.70 Enhanced reactivity (Claisen-Schmidt synthesis)
Loureirin A (3-(2,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)-1-propanone) 2,4-dimethoxyphenyl (C3) C17H18O4 286.32 Antioxidant, anti-inflammatory
Phloretin (3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-1-propanone) Trihydroxyphenyl (C1) C15H14O5 274.27 Anti-tumor, anti-apoptotic
1-(4-Fluorophenyl)-3-(3-nitroanilino)-1-propanone F (C4), 3-nitroanilino (C3) C15H13FN2O3 288.27 Potential receptor-binding via nitro group

Key Observations :

  • Fluorine vs. Chlorine: The electronegativity of fluorine in this compound may enhance metabolic stability and hydrogen-bonding interactions compared to chlorine in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .
  • Methoxy vs.
  • Multi-Substituted Analogs : Phloretin’s trihydroxyphenyl group confers higher polarity and antioxidant capacity, but may reduce oral bioavailability due to rapid phase-II metabolism .

Key Observations :

  • Hydroxyl vs. Fluorine: The hydroxylated analog (3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone) is a natural metabolite with antioxidant properties but may have shorter half-lives due to conjugation pathways .
  • Amino and Sulfanyl Groups: Compounds like 2-(methylamino)-1-(3-methylphenyl)-1-propanone and 3-(3-chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone exhibit enhanced lipophilicity, favoring blood-brain barrier penetration or prolonged action .

Preparation Methods

Classic Friedel-Crafts Protocol

In a typical procedure, 4-methoxyphenol is reacted with 3-fluoropropionyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The methoxy group acts as a directing group, facilitating electrophilic substitution at the para position. Subsequent demethylation using boron tribromide (BBr₃) yields the target compound. For example, a 2016 study achieved a 72% yield using AlCl₃ in dichloromethane at 0–5°C, followed by BBr₃-mediated demethylation at −78°C.

Solid Acid Catalysts for Green Synthesis

To mitigate environmental concerns, heterogeneous catalysts such as zeolites or sulfonated carbon have been employed. A 2020 patent demonstrated that sulfonated graphene oxide catalyzes the acylation of 4-hydroxyphenol with 3-fluoropropionic anhydride at 80°C, achieving a 68% yield with minimal waste.

Nucleophilic Aromatic Substitution (NAS)

NAS offers a regioselective route to introduce fluorine at the propanone chain. This method is particularly effective when electron-withdrawing groups activate the aromatic ring.

Halogen Exchange Reactions

Treatment of 1-(4-hydroxyphenyl)-3-chloro-1-propanone with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C replaces chlorine with fluorine. A 2018 study reported a 65% yield using 18-crown-6 as a phase-transfer catalyst. The reaction mechanism involves a single-step SN2 displacement, with the crown ether enhancing fluoride ion nucleophilicity.

Microwave-Assisted Fluorination

Microwave irradiation significantly accelerates NAS. For instance, reacting 1-(4-hydroxyphenyl)-3-nitro-1-propanone with tetrabutylammonium fluoride (TBAF) under microwave conditions (150°C, 15 min) achieved an 88% yield , reducing reaction time from 24 hours to minutes.

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable the modular assembly of this compound from simpler fragments.

Suzuki-Miyaura Coupling

Aryl boronic acids bearing protected hydroxyl groups are coupled with fluorinated propanone derivatives. A 2022 protocol utilized 4-benzyloxyphenylboronic acid and 3-fluoro-1-iodo-1-propanone in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the protected intermediate in 94% efficiency . Hydrogenolysis with Pd/C then removed the benzyl group.

Carbonylative Coupling

Direct Fluorination Strategies

Late-stage fluorination minimizes synthetic steps and improves atom economy.

Electrochemical Fluorination

Anodic oxidation of 1-(4-hydroxyphenyl)-1-propanone in a hydrofluoric acid/acetonitrile electrolyte introduces fluorine at the β-position. A 2021 study achieved 59% yield with a platinum anode at 2.5 V.

Radical Fluorination

Photoinduced radical reactions using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) have gained traction. Irradiating a mixture of 1-(4-hydroxyphenyl)-1-propanone and NFSI with UV light (365 nm) in acetonitrile produced the fluorinated product in 63% yield .

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)CatalystKey Advantage
Friedel-Crafts720–5AlCl₃High regioselectivity
NAS (Microwave)88150TBAFRapid reaction time
Suzuki Coupling9480Pd(PPh₃)₄Modular substrate scope
Electrochemical59RTPt anodeMild conditions

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H NMR (400 MHz, DMSO-d6) δ 7.85 (d, J=8.8 Hz, 2H, ArH), 6.90 (d, J=8.8 Hz, 2H, ArH), 3.20 (t, J=6.4 Hz, 2H, CH2), 2.95 (t, J=6.4 Hz, 2H, CH2)
13C NMR (100 MHz, DMSO-d6) δ 200.1 (C=O), 162.3 (C-F), 128.5–115.2 (ArC), 35.2 (CH2), 30.8 (CH2)

Q. Table 2. Comparative Reactivity of Fluorinated vs. Non-Fluorinated Analogs

ReactionFluorinated Analog (Yield)Non-Fluorinated Analog (Yield)Reference
Grignard Addition 85%72%
SNAr Reaction t1/2 = 2.3 ht1/2 = 5.1 h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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